![molecular formula C25H25ClN6O3 B2682183 1-{3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide CAS No. 902961-73-3](/img/structure/B2682183.png)
1-{3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinazolinones, which are known for their antitumor, antibacterial, anti-inflammatory, and antimicrobial effects . It is synthesized using substitution and cyclization steps .
Synthesis Analysis
The synthesis of this compound involves using diabetic jujube as a raw material . The process includes substitution and cyclization steps .Molecular Structure Analysis
The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The precise structure of the compound is analyzed by single crystal X-ray diffraction (XRD) . The molecular structure is further calculated using density functional theory (DFT) and the result is compared with the XRD value .Chemical Reactions Analysis
The compound is synthesized through a series of chemical reactions involving substitution and cyclization . The structure of the compound is confirmed by various spectroscopic methods .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are determined through various methods including FTIR, 1H and 13C NMR, and MS spectroscopies . The molecular electrostatic potential and frontier molecular orbitals of the compound are investigated using DFT .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Characterization
The synthesis and evaluation of various heterocyclic compounds, including those related to triazoloquinazolines and piperidine derivatives, are a significant area of research. These studies often focus on developing novel synthetic routes, characterizing new compounds, and exploring the chemical properties of these molecules. For instance, research has detailed the synthesis of triazoloquinazoline derivatives and evaluated their inotropic activities, suggesting potential applications in modulating heart function or as leads for developing new therapeutics (Ji-Yong Liu et al., 2009). Similarly, the preparation and characterization of piperidine derivatives with a quinazoline ring system have been studied for their antihypertensive properties (H. Takai et al., 1986).
Pharmacological Applications
Research on compounds structurally similar to "1-{3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide" often investigates their potential pharmacological applications. This includes evaluating their antimicrobial, antitumor, and antihypertensive activities. For example, novel piperazine and triazolo-pyrazine derivatives have been synthesized and assessed for antimicrobial properties, highlighting the broader applicability of such compounds in addressing bacterial and fungal infections (M. Patil et al., 2021). Moreover, derivatives of triazoloquinazoline have been explored for their selectivity towards human A3 receptor subtypes, indicating potential for targeted therapeutic interventions (Y. C. Kim et al., 1996).
Molecular Docking and Computational Studies
The application of computational techniques such as molecular docking and density functional theory (DFT) calculations are crucial in understanding the interaction mechanisms of these compounds with biological targets. Research has employed these methods to elucidate the binding affinity and selectivity of synthesized compounds towards specific proteins, providing insights into their potential therapeutic efficacy. For instance, studies on the synthesis, crystal structure, and antitumor activity of triazoloquinazolinone derivatives include DFT and molecular docking analyses to predict their interactions with SHP2 protein, indicating a methodological approach for assessing the biological activity of novel compounds (Zhixu Zhou et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
The compound is a derivative of the SHP2 inhibitor belonging to the quinazolinone class of compounds . These compounds have broad-spectrum biological activities and are required for the synthesis of antitumor drugs . Therefore, the synthesis of this compound has great pharmaceutical value . Future research could explore its potential uses in medical applications, particularly in the treatment of cancer.
Eigenschaften
IUPAC Name |
1-[3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6O3/c26-19-7-3-1-5-17(19)15-31-24(35)18-6-2-4-8-20(18)32-21(28-29-25(31)32)9-10-22(33)30-13-11-16(12-14-30)23(27)34/h1-8,16H,9-15H2,(H2,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTETZGLQHYPSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.